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molecular formula C12H18O4 B587553 (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol CAS No. 172900-74-2

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Cat. No. B587553
M. Wt: 226.272
InChI Key: ITRSWTIBEIPECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646143

Procedure details

7.7 g of 3-hydroxy-4-methoxy-benzyl alcohol, 10.35 g of potassium carbonate and 12.1 g of 1-bromo-3-methoxy-propane are stirred under reflux in 150 ml of acetone for 3 days. After evaporation of the solvent, water is added to the residue and extraction is carried out with ethyl acetate. After evaporation of the solvent the title compound is obtained from the organic extracts by means of FC (240 g of silica gel, dichloromethane/methanol=96:4): Rf (ethyl acetate/hexane=2:1)=0.31.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5][OH:6].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][CH2:21][O:22][CH3:23].C(OCC)(=O)C.CCCCCC>CC(C)=O>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][C:4]([CH2:5][OH:6])=[CH:3][C:2]=1[O:1][CH2:19][CH2:20][CH2:21][O:22][CH3:23] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1OC
Name
Quantity
10.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12.1 g
Type
reactant
Smiles
BrCCCOC
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, water
ADDITION
Type
ADDITION
Details
is added to the residue and extraction
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the title compound
CUSTOM
Type
CUSTOM
Details
is obtained from the organic extracts by means of FC (240 g of silica gel, dichloromethane/methanol=96:4)

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(CO)C=C1)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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